molecular formula C9H10O3S B13607497 Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate

Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate

Cat. No.: B13607497
M. Wt: 198.24 g/mol
InChI Key: QRUCQSULAMAJOX-UHFFFAOYSA-N
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Description

Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is a compound belonging to the class of thiophene derivatives. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate typically involves the condensation of thiophene derivatives with appropriate esterifying agents. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The specific conditions and reagents used can vary depending on the desired thiophene derivative .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Butylthiophene: Used in the synthesis of anticancer agents.

    2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

    1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: Acts as an anti-inflammatory agent.

Uniqueness

Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate

InChI

InChI=1S/C9H10O3S/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4H,5H2,1-2H3

InChI Key

QRUCQSULAMAJOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)CC(=O)OC

Origin of Product

United States

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